Krrwkknfia V

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Los Inhibidores de la Cinasa de la Cadena Ligera de Miosina son compuestos que inhiben específicamente la actividad de la Cinasa de la Cadena Ligera de Miosina, una enzima que juega un papel crucial en la contracción muscular mediante la fosforilación de la cadena ligera de miosina. Estos inhibidores son significativos en varios procesos biológicos y tienen aplicaciones terapéuticas potenciales en el tratamiento de enfermedades relacionadas con contracciones musculares anormales y otras funciones celulares.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de los Inhibidores de la Cinasa de la Cadena Ligera de Miosina implica múltiples pasos, incluida la preparación de intermediarios clave y las reacciones de acoplamiento finales. Por ejemplo, la síntesis de un inhibidor común, ML-7, implica la reacción de 1-(5-yodo-1-naftalensulfonil)-1H-hexahidro-1,4-diazepina con ácido clorhídrico .

Métodos de Producción Industrial: La producción industrial de estos inhibidores generalmente implica técnicas de síntesis orgánica a gran escala, asegurando una alta pureza y rendimiento. El proceso puede incluir pasos como la cristalización, la purificación y el control de calidad para cumplir con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de Reacciones: Los Inhibidores de la Cinasa de la Cadena Ligera de Miosina pueden sufrir varias reacciones químicas, que incluyen:

Oxidación: Que implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Que implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Que implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Las condiciones de reacción a menudo implican temperaturas controladas, niveles de pH y solventes para optimizar las tasas de reacción y los rendimientos.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen del inhibidor específico y las condiciones de reacción. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Los Inhibidores de la Cinasa de la Cadena Ligera de Miosina tienen una amplia gama de aplicaciones de investigación científica:

Química: Se utilizan como herramientas para estudiar la cinética enzimática y los mecanismos de reacción.

Biología: Empleados en la investigación sobre la motilidad celular, la citocinesis y la contracción muscular.

Medicina: Agentes terapéuticos potenciales para el tratamiento de enfermedades cardiovasculares, cáncer y afecciones inflamatorias

Industria: Utilizados en el desarrollo de nuevos fármacos y estrategias terapéuticas.

Mecanismo De Acción

El mecanismo de acción de los Inhibidores de la Cinasa de la Cadena Ligera de Miosina implica la inhibición de la actividad de la enzima mediante la unión a su sitio activo o sitios alostéricos. Esto evita la fosforilación de la cadena ligera de miosina, lo que inhibe la contracción muscular y otros procesos celulares. Los objetivos moleculares incluyen la propia cinasa de la cadena ligera de miosina y las vías de señalización asociadas como la vía RhoA / cinasa asociada a Rho .

Compuestos Similares:

Unicidad: Los Inhibidores de la Cinasa de la Cadena Ligera de Miosina como ML-7 son únicos debido a su afinidad de unión específica y potencia inhibitoria. Son herramientas valiosas en la investigación y agentes terapéuticos potenciales debido a su capacidad de inhibir selectivamente la Cinasa de la Cadena Ligera de Miosina sin afectar significativamente otras cinasas.

Comparación Con Compuestos Similares

Uniqueness: Myosin Light Chain Kinase Inhibitors like ML-7 are unique due to their specific binding affinity and inhibitory potency. They are valuable tools in research and potential therapeutic agents due to their ability to selectively inhibit Myosin Light Chain Kinase without affecting other kinases significantly.

Propiedades

IUPAC Name |

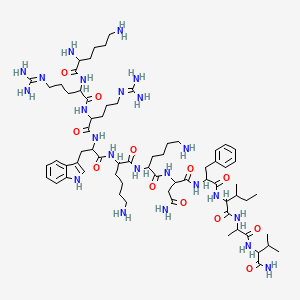

2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H113N23O12/c1-6-39(4)55(66(103)82-40(5)57(94)90-54(38(2)3)56(74)93)91-65(102)50(34-41-20-8-7-9-21-41)87-64(101)52(36-53(73)92)89-61(98)47(26-14-17-31-71)84-59(96)46(25-13-16-30-70)86-63(100)51(35-42-37-81-45-24-11-10-22-43(42)45)88-62(99)49(28-19-33-80-68(77)78)85-60(97)48(27-18-32-79-67(75)76)83-58(95)44(72)23-12-15-29-69/h7-11,20-22,24,37-40,44,46-52,54-55,81H,6,12-19,23,25-36,69-72H2,1-5H3,(H2,73,92)(H2,74,93)(H,82,103)(H,83,95)(H,84,96)(H,85,97)(H,86,100)(H,87,101)(H,88,99)(H,89,98)(H,90,94)(H,91,102)(H4,75,76,79)(H4,77,78,80) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIFTFCANVUAPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H113N23O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1444.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

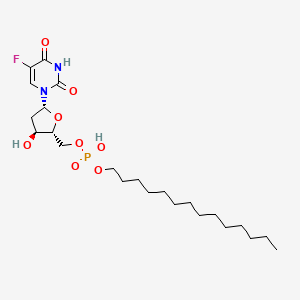

![sodium;5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(tetradecoxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-olate](/img/structure/B10784406.png)

![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)

![[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-Trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784484.png)